

# Spectroscopic Profile of *cis*-Dichlorobis(triethylphosphine)platinum(II): A Technical Guide

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## Compound of Interest

	<i>cis</i> -
Compound Name:	<i>Dichlorobis(triethylphosphine)platinum(II)</i>
Cat. No.:	B081013

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This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of ***cis*-Dichlorobis(triethylphosphine)platinum(II)** ( $cis$ -[PtCl<sub>2</sub>(PEt<sub>3</sub>)<sub>2</sub>]). This square planar platinum(II) complex is a subject of interest in coordination chemistry and serves as a valuable precursor and model compound in various chemical studies. This document outlines key spectroscopic data in a structured format, details the experimental protocols for data acquisition, and presents logical workflows for its synthesis and characterization.

## Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for  $cis$ -[PtCl<sub>2</sub>(PEt<sub>3</sub>)<sub>2</sub>] based on available literature.

### Table 1: Infrared (IR) Spectroscopic Data

Vibrational Mode	Wavenumber (cm <sup>-1</sup> )	Intensity	Reference
C-H stretching	2800 - 3200	Complex	<a href="#">[1]</a>
Pt-Cl stretching (asymmetric)	~442	Strong	
Pt-Cl stretching (symmetric)	~427	Strong	
Pt-P stretching	~300	Medium	<a href="#">[2]</a>

**Table 2: Raman Spectroscopic Data**

Vibrational Mode	Wavenumber (cm <sup>-1</sup> )	Intensity	Reference
Pt-P stretching	~450	Strong	<a href="#">[2]</a>
Pt-Cl stretching	~300	Strong	<a href="#">[2]</a>
Metal-ligand deformation	140 - 270	Medium	<a href="#">[2]</a>
Lattice modes	< 140	Low	<a href="#">[2]</a>

**Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopic Data**

Nucleus	Chemical Shift ( $\delta$ , ppm)	Coupling Constant (J, Hz)	Solvent	Reference
$^{31}\text{P}\{^1\text{H}\}$	~13.5	$^1\text{J}(\text{Pt-P}) \approx 3500$	$\text{CDCl}_3$	
$^{195}\text{Pt}$	~ -4500 to -4800	$^1\text{J}(\text{Pt-P}) \approx 3500$	$\text{CDCl}_3$	[3]
$^1\text{H}$	1.1-1.3 (m, $\text{CH}_3$ ), 1.8-2.0 (m, $\text{CH}_2$ )	$\text{CDCl}_3$		
$^{13}\text{C}\{^1\text{H}\}$	~8.5 (d, $\text{CH}_3$ ), ~15.5 (d, $\text{CH}_2$ )	$^2\text{J}(\text{P-C}) \approx 2$ , $^1\text{J}(\text{P-C}) \approx 35$	$\text{CDCl}_3$	

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

**Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopic Data**

Transition	Wavelength ( $\lambda$ , nm)	Molar Absorptivity ( $\epsilon$ , $\text{M}^{-1}\text{cm}^{-1}$ )	Solvent	Reference
d-d transitions	~420 - 480	Low	Dichloromethane	[4]
Ligand-to-Metal				
Charge Transfer (LMCT)	< 350	High	Dichloromethane	

## Experimental Protocols

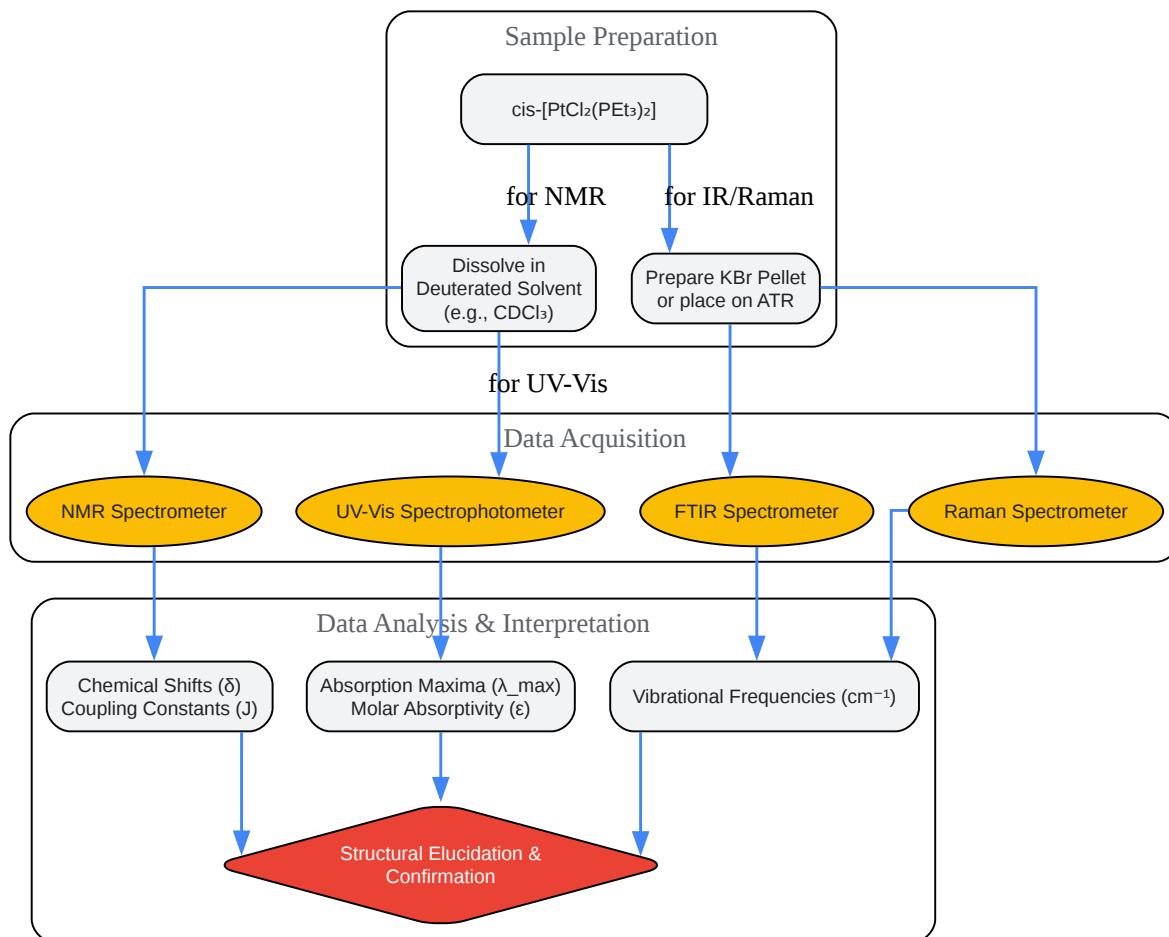
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

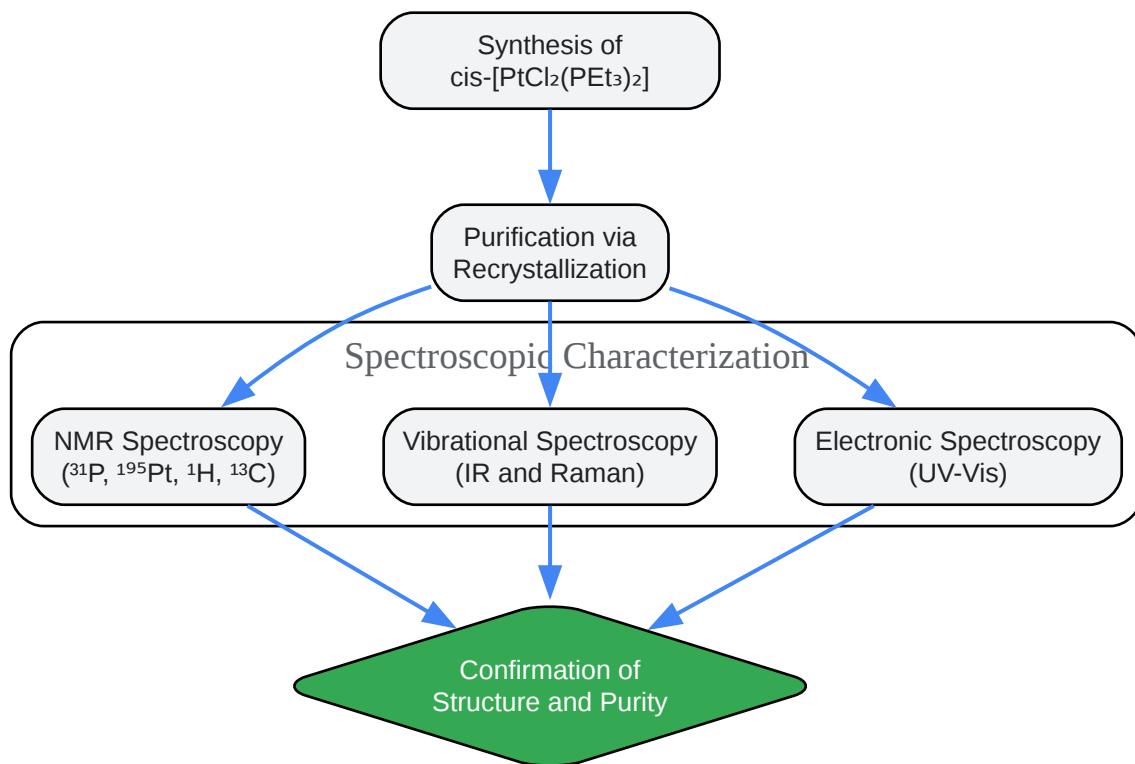
### Synthesis of *cis*-Dichlorobis(triethylphosphine)platinum(II)

A common method for the synthesis of *cis*-[PtCl<sub>2</sub>(PEt<sub>3</sub>)<sub>2</sub>] involves the reaction of potassium tetrachloroplatinate(II) (K<sub>2</sub>[PtCl<sub>4</sub>]) with triethylphosphine (PEt<sub>3</sub>).

**Procedure:**

- Dissolve  $K_2[PtCl_4]$  in a minimal amount of water.
- To this aqueous solution, add a stoichiometric amount (2 equivalents) of triethylphosphine.
- The reaction mixture is stirred at room temperature, leading to the precipitation of the crude product.
- The precipitate is collected by filtration, washed with water, ethanol, and diethyl ether.
- Recrystallization from a suitable solvent, such as dichloromethane or chloroform, yields the purified  $cis$ - $[PtCl_2(PEt_3)_2]$  complex.





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